molecular formula C8H17Cl2N B1390110 1-(2-Chloro-1-methylethyl)piperidine hydrochloride CAS No. 41821-55-0

1-(2-Chloro-1-methylethyl)piperidine hydrochloride

Cat. No. B1390110
CAS RN: 41821-55-0
M. Wt: 198.13 g/mol
InChI Key: VAKBTUUPPRNPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-1-methylethyl)piperidine hydrochloride (1-CMEPH) is an organic compound that is widely used in the synthesis of pharmaceuticals and other chemicals. It is a white solid with a molecular weight of 191.6 g/mol. 1-CMEPH has been studied extensively in the laboratory and is known to have a wide range of biochemical and physiological effects.

Mechanism Of Action

1-(2-Chloro-1-methylethyl)piperidine hydrochloride acts as a weak base and is capable of forming hydrogen bonds with amino acid residues. It is also capable of forming covalent bonds with certain amino acid residues. This allows 1-(2-Chloro-1-methylethyl)piperidine hydrochloride to bind to proteins and alter their structure and function.

Biochemical And Physiological Effects

1-(2-Chloro-1-methylethyl)piperidine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and to interact with several types of receptors, including opioid receptors. It has also been shown to have anti-inflammatory, analgesic, and sedative effects.

Advantages And Limitations For Lab Experiments

1-(2-Chloro-1-methylethyl)piperidine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. It is also relatively stable and has a low toxicity. However, 1-(2-Chloro-1-methylethyl)piperidine hydrochloride is not very water-soluble and is not very stable at high temperatures.

Future Directions

1-(2-Chloro-1-methylethyl)piperidine hydrochloride has a wide range of potential applications in the field of drug development and discovery. It could be used to study the structure and function of proteins, to develop new drugs and drug delivery systems, and to study the effects of drugs on various biochemical and physiological processes. Additionally, 1-(2-Chloro-1-methylethyl)piperidine hydrochloride could be used to study the effects of environmental pollutants on biological systems. Finally, 1-(2-Chloro-1-methylethyl)piperidine hydrochloride could be used to study the mechanisms of drug-drug interactions and to develop new methods for drug synthesis.

Scientific Research Applications

1-(2-Chloro-1-methylethyl)piperidine hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme kinetics, and the study of drug metabolism. It has also been used in the study of protein folding and protein-protein interactions.

properties

IUPAC Name

1-(1-chloropropan-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c1-8(7-9)10-5-3-2-4-6-10;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKBTUUPPRNPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-1-methylethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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